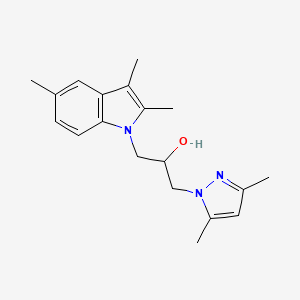![molecular formula C22H27N3O2S B6499162 N-[(1-benzylpiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 953201-06-4](/img/structure/B6499162.png)
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide (also known as N-benzylpiperidine-2-sulfonamide, or NBPS) is a novel compound synthesized from the reaction of piperidine with benzyl chloride and 2-methylsulfanylphenyl ethanediamine. NBPS has been studied for its potential applications in scientific research, particularly for its ability to act as an agonist of the opioid receptor and its potential to serve as a useful tool in laboratory experiments.
Scientific Research Applications
NBPS has been studied for its potential applications in scientific research. It has been shown to act as an agonist of the opioid receptor, which has led to its use in research related to the development of novel analgesics and the potential to treat opioid addiction. In addition, NBPS has been used in laboratory experiments to study the effects of opioid agonists on various physiological systems, including the cardiovascular and gastrointestinal systems.
Mechanism of Action
NBPS acts as an agonist of the opioid receptor, which is a G-protein-coupled receptor (GPCR) located in the central and peripheral nervous systems. When NBPS binds to the opioid receptor, it activates the GPCR, which in turn activates a signaling cascade that leads to the release of neurotransmitters. These neurotransmitters then activate downstream signaling pathways that result in physiological and biochemical effects.
Biochemical and Physiological Effects
The activation of the opioid receptor by NBPS has been shown to lead to a variety of biochemical and physiological effects. These effects include analgesia, sedation, euphoria, increased respiratory rate, and increased heart rate. In addition, NBPS has been shown to have potential anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
NBPS has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, which makes it suitable for use in long-term experiments. In addition, it has a relatively low toxicity, which makes it safe to use in experiments involving animals or humans. However, NBPS has a relatively low potency, which may limit its use in certain applications.
Future Directions
There are a variety of potential future directions for NBPS research. These include the development of novel analgesics and treatments for opioid addiction, the development of new laboratory experiments to study the effects of opioid agonists on various physiological systems, and the exploration of NBPS’s anti-inflammatory and neuroprotective effects. In addition, further research into the mechanism of action of NBPS could lead to the development of novel compounds with improved potency and selectivity. Finally, NBPS could be used in drug delivery systems to target specific tissues or organs.
Synthesis Methods
NBPS can be synthesized from the reaction of piperidine with benzyl chloride and 2-methylsulfanylphenyl ethanediamine. The reaction is carried out in a two-step process, beginning with the reaction of piperidine with benzyl chloride in the presence of a base (such as sodium carbonate). The resulting product is then reacted with 2-methylsulfanylphenyl ethanediamine in the presence of a base. The final product is purified by recrystallization.
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-28-20-10-6-5-9-19(20)24-22(27)21(26)23-15-17-11-13-25(14-12-17)16-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRBYJMETRFEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-cyanophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499095.png)
![N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6499097.png)
![N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499103.png)
![N'-(4-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499110.png)
![N'-(3-chloro-4-methoxyphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499118.png)
![N-(propan-2-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499120.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499121.png)

![N-(2-ethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499138.png)
![N-(2,6-dimethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499142.png)
![N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499147.png)
![methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B6499151.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6499159.png)
